Cy7.5 maleimide

Fluorescence Imaging Near-Infrared Spectroscopy In Vivo Imaging

Non-sulfonated NIR cyanine dye (λex/em 788/808 nm) for site-specific thiol conjugation. Superior tissue penetration vs Cy7/Cy5.5. Ideal for in vivo imaging, flow cytometry, and nanoparticle tracking. Requires DMSO/DMF co-solvent for hydrophobic bioconjugates. ≥95% purity, verified for reproducible labeling efficiency.

Molecular Formula C51H55ClN4O3
Molecular Weight 807.5 g/mol
Cat. No. B12395584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy7.5 maleimide
Molecular FormulaC51H55ClN4O3
Molecular Weight807.5 g/mol
Structural Identifiers
SMILESCC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCN7C(=O)C=CC7=O)C=CC8=CC=CC=C86)(C)C)CCC4)C.[Cl-]
InChIInChI=1S/C51H54N4O3.ClH/c1-50(2)43(53(5)41-25-23-37-16-8-10-18-39(37)48(41)50)27-21-35-14-13-15-36(34-35)22-28-44-51(3,4)49-40-19-11-9-17-38(40)24-26-42(49)54(44)32-12-6-7-20-45(56)52-31-33-55-46(57)29-30-47(55)58;/h8-11,16-19,21-30,34H,6-7,12-15,20,31-33H2,1-5H3;1H
InChIKeyXCNYYRVWJSOPSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride: Near-Infrared Cyanine Dye for Thiol-Specific Bioconjugation


This compound is a non-sulfonated, heptamethine cyanine dye (commonly designated Cy7.5 maleimide) featuring a benzo[e]indolium heterocyclic core and a maleimide functional group . It exhibits near-infrared (NIR) fluorescence with an absorption maximum at 788 nm and emission maximum at 808 nm . The maleimide moiety enables selective, covalent conjugation to free thiol (-SH) groups on proteins, peptides, and other biomolecules via Michael addition, forming stable thioether bonds . As an analog of the proprietary Cy7.5® maleimide, this compound is employed in fluorescence imaging, flow cytometry, and in vivo NIR imaging applications where deep tissue penetration and low autofluorescence are required .

6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride: Why In-Class Substitution Compromises Experimental Consistency


Within the cyanine dye family, subtle structural variations in heterocyclic ring fusion, polymethine bridge length, and counterion composition yield distinct spectral properties and bioconjugation performance. For example, benzo[e]indolium-fused dyes (Cy7.5, Cy5.5) exhibit different absorption/emission maxima and quantum yields compared to their indolium-based counterparts (Cy7, Cy5) [1]. Furthermore, the non-sulfonated form of this compound requires organic co-solvent for conjugation, whereas sulfonated analogs (sulfo-Cy7.5 maleimide) are water-soluble and may be preferable for labeling solvent-sensitive biomolecules . Generic substitution without accounting for these specific spectral and solubility differences can lead to mismatched filter sets, reduced signal-to-noise ratios, altered labeling efficiency, and incompatibility with established experimental protocols, ultimately compromising data reproducibility and cross-study comparability [1].

6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride: Quantitative Evidence Guide for Scientific Selection


Spectral Range Differentiation: Cy7.5 Maleimide vs. Cy5.5 Maleimide and Cy7 Maleimide

The absorption and emission maxima of this compound (Cy7.5 maleimide) are significantly red-shifted compared to both Cy5.5 maleimide and Cy7 maleimide, positioning its spectral output deeper into the near-infrared (NIR) optical window. Specifically, Cy7.5 maleimide exhibits absorption at 788 nm and emission at 808 nm , whereas Cy5.5 maleimide displays absorption at 684 nm and emission at 710 nm [1], and Cy7 maleimide shows absorption at 750 nm and emission at 773 nm . This ~100 nm redshift relative to Cy5.5 and ~35 nm redshift relative to Cy7 translates to enhanced tissue penetration and reduced autofluorescence, critical for in vivo imaging applications where signal-to-background ratio is paramount.

Fluorescence Imaging Near-Infrared Spectroscopy In Vivo Imaging

Extinction Coefficient Advantage: Cy7.5 Maleimide vs. Cy7 Maleimide

The extinction coefficient (ε) is a direct measure of a fluorophore's light-harvesting efficiency. This compound (Cy7.5 maleimide) exhibits a molar extinction coefficient of 223,000 M⁻¹cm⁻¹ at its absorption maximum , which is approximately 12% higher than the 199,000 M⁻¹cm⁻¹ reported for Cy7 maleimide . This higher ε value indicates that, at equal concentrations, Cy7.5 maleimide absorbs more excitation photons, potentially generating a brighter fluorescence signal when combined with its quantum yield.

Fluorescence Brightness Detection Sensitivity Molar Absorptivity

Quantum Yield Performance: Cy7.5 Maleimide vs. Cy5.5 Maleimide and Cy7 Maleimide

Fluorescence quantum yield (Φ) determines the proportion of absorbed photons that are re-emitted as fluorescence. The target compound (Cy7.5 maleimide) possesses a quantum yield of approximately 0.10 . In comparison, Cy5.5 maleimide exhibits a Φ of 0.20 [1], and Cy7 maleimide displays a Φ of 0.30 . While the quantum yield of Cy7.5 is lower than these comparators, its significantly red-shifted emission wavelength often yields a superior signal-to-background ratio in vivo due to reduced tissue autofluorescence and scattering, a trade-off commonly observed in NIR fluorophores.

Fluorescence Quantum Yield Signal Intensity Photophysical Characterization

Solubility and Conjugation Compatibility: Non-Sulfonated vs. Sulfonated Cyanine Maleimides

This compound is the non-sulfonated form of Cy7.5 maleimide, characterized by low aqueous solubility and the requirement of an organic co-solvent (e.g., DMSO or DMF) for efficient bioconjugation . In contrast, sulfonated cyanine maleimides (sulfo-Cy7.5, sulfo-Cy5.5) are highly water-soluble and do not require organic co-solvent, allowing for labeling in purely aqueous buffers . The choice between non-sulfonated and sulfonated forms depends on the target biomolecule's tolerance to organic solvents. For solvent-sensitive proteins, the sulfonated version is preferred, whereas for small molecules or robust peptides, the non-sulfonated form may be equally effective and can offer simpler purification due to its hydrophobicity.

Bioconjugation Solubility Labeling Efficiency

6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride: Optimal Use Cases Based on Quantitative Evidence


Deep-Tissue In Vivo Imaging and Whole-Animal NIR Fluorescence Studies

Based on its emission maximum at 808 nm —within the biological NIR window (700–900 nm)—this compound is ideally suited for in vivo fluorescence imaging where deep tissue penetration and minimal background autofluorescence are required. The ~100 nm redshift compared to Cy5.5 maleimide and ~35 nm redshift relative to Cy7 maleimide provide enhanced signal clarity in applications such as tumor targeting, biodistribution tracking, and vascular imaging in live animal models. The high extinction coefficient (223,000 M⁻¹cm⁻¹) further ensures robust signal detection even at low labeling densities.

Site-Specific Labeling of Cysteine-Containing Peptides and Recombinant Proteins

The maleimide functional group selectively reacts with free thiols via Michael addition at pH 6.5–7.5, forming a stable thioether bond . This makes the compound suitable for site-specific labeling of engineered cysteine residues in recombinant proteins or synthetic peptides intended for fluorescence polarization assays, FRET-based binding studies, or cellular uptake tracking. The requirement for organic co-solvent (DMSO/DMF) during conjugation necessitates careful assessment of protein stability but is generally well-tolerated for robust peptides and denaturation-resistant proteins.

Multiplexed Assays and Flow Cytometry Panels Requiring NIR Channel Detection

With an emission peak at 808 nm , this compound occupies the far-red/NIR channel of common flow cytometers and fluorescence microscopes (e.g., 633 nm laser line with 780/60 or 800 nm LP filter). It is particularly useful in multiplex panels where spectral overlap with visible dyes (e.g., FITC, PE, APC) is avoided, enabling simultaneous detection of 4–6 colors without significant compensation issues. The higher extinction coefficient compared to Cy7 maleimide provides a sensitivity advantage for detecting low-abundance antigens.

Conjugation to Thiolated Oligonucleotides and Nanoparticles for NIR Tracking

The maleimide group can covalently attach to thiol-modified oligonucleotides or thiol-functionalized nanoparticles . The resulting NIR-labeled constructs are valuable for tracking nucleic acid delivery in vivo, studying nanoparticle biodistribution, or developing NIR-guided surgical probes. The non-sulfonated nature imparts hydrophobicity that may be advantageous for encapsulation in liposomal or polymeric nanoparticle formulations, where a more hydrophobic dye can integrate into the hydrophobic core or membrane.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cy7.5 maleimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.